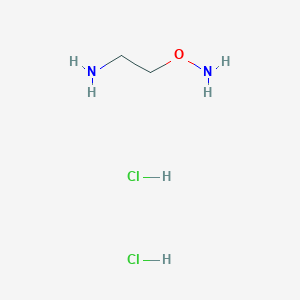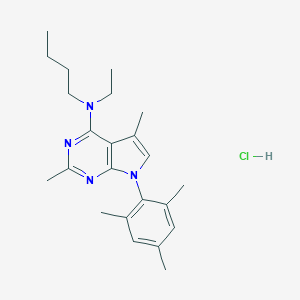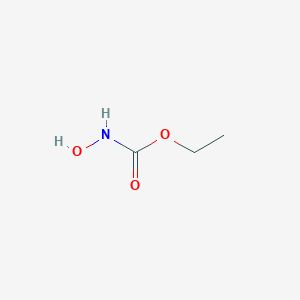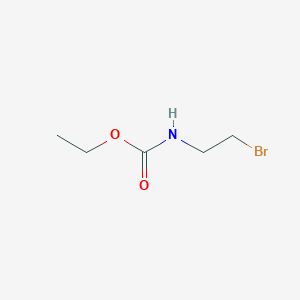
Isoxsuprine hydrochloride
Overview
Description
Isoxsuprine is a beta-adrenergic agonist that is primarily used as a vasodilator. It is known for its ability to relax uterine and vascular smooth muscles. This compound is used in the treatment of various conditions such as cerebrovascular insufficiency, peripheral vascular diseases, and premature labor. Isoxsuprine is also used in veterinary medicine, particularly for treating hoof-related problems in horses.
Scientific Research Applications
Isoxsuprine has a wide range of applications in scientific research:
Chemistry: Isoxsuprine is used as a model compound in studies of beta-adrenergic agonists and vasodilators.
Biology: It is used to study the effects of beta-adrenergic stimulation on smooth muscle tissues.
Medicine: Isoxsuprine is investigated for its potential in treating conditions such as cerebrovascular insufficiency, peripheral vascular diseases, and premature labor.
Industry: Isoxsuprine is used in the formulation of pharmaceuticals and veterinary medicines.
Mechanism of Action
Isoxsuprine exerts its effects by stimulating beta-adrenergic receptors, leading to the relaxation of smooth muscle tissues. This action is mediated through the activation of cyclic adenosine monophosphate (cAMP) pathways, which result in the reduction of intracellular calcium levels and subsequent muscle relaxation. Isoxsuprine primarily targets vascular and uterine smooth muscles, making it effective in treating conditions related to vascular insufficiency and premature labor.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Isoxsuprine hydrochloride acts as a beta-adrenergic agonist, which means it stimulates beta-adrenergic receptors. This compound interacts with various enzymes and proteins, including adenylyl cyclase, which is activated upon binding to beta-adrenergic receptors. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the relaxation of smooth muscles .
Cellular Effects
This compound influences several cellular processes. It increases blood flow to skeletal muscles by relaxing vascular smooth muscles, which is mediated through the activation of beta-adrenergic receptors. This compound also affects cell signaling pathways by increasing cAMP levels, which can influence gene expression and cellular metabolism. Additionally, this compound has been shown to inhibit oxytocin-induced contractions in isolated rat uterus, demonstrating its impact on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to beta-adrenergic receptors on the surface of smooth muscle cells. This binding activates adenylyl cyclase, leading to an increase in cAMP levels. The elevated cAMP activates PKA, which phosphorylates target proteins, resulting in the relaxation of smooth muscles. This compound also acts as an antagonist at alpha-adrenergic receptors, further contributing to its vasodilatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring about one hour after oral administration. Its plasma half-life is approximately 1.5 hours. Over time, this compound is metabolized and excreted mainly through the urine. Long-term studies have shown that the compound does not accumulate in plasma, and its effects on cellular function, such as vasodilation, remain consistent over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in horses, oral administration at dosages of 0.45-2.4 mg/kg body weight per day for several weeks has been shown to increase blood flow and relax uterine muscles. Higher doses can lead to adverse effects such as increased heart rate and gastrointestinal irritation. In dogs, a no observed effect level (NOEL) of 0.2 mg/kg body weight was found based on effects on heart rate .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes conjugation to form glucuronide and sulfate conjugates. These metabolites are then excreted in the urine. The compound’s metabolism involves enzymes such as cytochrome P450, which play a role in its biotransformation. The metabolic pathways of this compound ensure its rapid clearance from the body, with the majority of the compound being excreted within the first 24 hours after administration .
Transport and Distribution
This compound is well absorbed from the gastrointestinal tract and distributed throughout the body. It has a bioavailability of approximately 100% in humans. The compound is transported in the bloodstream and reaches various tissues, including skeletal muscles and the uterus. Its distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues .
Subcellular Localization
The subcellular localization of this compound involves its interaction with beta-adrenergic receptors on the cell membrane. Upon binding to these receptors, the compound activates intracellular signaling pathways that lead to the relaxation of smooth muscles. This compound does not appear to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxsuprine can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxybenzaldehyde with 1-methyl-2-phenoxyethylamine to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield isoxsuprine. The reaction conditions typically involve the use of solvents such as ethanol and reaction temperatures around room temperature.
Industrial Production Methods
In industrial settings, isoxsuprine hydrochloride is produced by dissolving isoxsuprine in hydrochloric acid. The solution is then subjected to crystallization to obtain the hydrochloride salt. The process is carefully controlled to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Isoxsuprine undergoes various chemical reactions, including:
Oxidation: Isoxsuprine can be oxidized to form corresponding quinones.
Reduction: The nitro group in isoxsuprine can be reduced to an amine.
Substitution: Isoxsuprine can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated derivatives of isoxsuprine.
Comparison with Similar Compounds
Similar Compounds
Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.
Nifedipine: Another calcium channel blocker used for similar indications as amlodipine.
Carvedilol: A beta-blocker with vasodilating properties.
Uniqueness of Isoxsuprine
Isoxsuprine is unique in its dual action as a beta-adrenergic agonist and a vasodilator. Unlike calcium channel blockers such as amlodipine and nifedipine, which primarily affect calcium channels, isoxsuprine directly stimulates beta-adrenergic receptors. This unique mechanism allows it to be effective in both vascular and uterine smooth muscle relaxation, making it a versatile compound in both human and veterinary medicine .
properties
IUPAC Name |
4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUKKTUHUDJSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023178 | |
| Record name | Isoxsuprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
395-28-8 | |
| Record name | Isoxsuprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=395-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxsuprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoxsuprine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)






